molecular formula C27H24ClNO5 B039276 Fmoc-Glu(Obzl)-Cl CAS No. 123622-36-6

Fmoc-Glu(Obzl)-Cl

Cat. No. B039276
CAS RN: 123622-36-6
M. Wt: 477.9 g/mol
InChI Key: SPNFCSPOTIXYAL-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Fmoc-Glu(Obzl)-Cl and related compounds involves various chemical strategies, including solid-phase peptide synthesis (SPPS) and the use of protective groups to prevent unwanted reactions. For instance, the synthesis of Fmoc/But protected amino acid chelators offers a synthetic advantage in peptide assembly, yielding high-efficiency results (Kazmierski, 1993).

Molecular Structure Analysis

The molecular structure of this compound is designed to facilitate its incorporation into peptides while protecting the reactive groups from premature reactions. The Fmoc group protects the amino group, while the Obzl ester protects the carboxyl group of glutamic acid, preventing side reactions during peptide elongation.

Chemical Reactions and Properties

This compound participates in various chemical reactions essential for peptide bond formation and the synthesis of complex peptides and proteins. This includes its role in solid-phase peptide synthesis (SPPS), where it reacts with other amino acids under controlled conditions to form peptide bonds while the protective groups prevent non-specific reactions (Akaji et al., 1990).

Physical Properties Analysis

The physical properties of this compound, such as solubility, stability, and reactivity, are crucial for its handling and use in peptide synthesis. These properties are influenced by the protective groups and the overall molecular structure, ensuring that the compound remains stable until the protective groups are removed under specific conditions.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity towards various reagents and conditions, are essential for peptide synthesis. The protective groups are selectively removed after the peptide chain has been assembled, revealing the functional groups necessary for the peptide's biological activity (Grode et al., 2009).

Scientific Research Applications

  • Synthesis of O-glycosylated tuftsins : Fmoc-Glu(Obzl)-Cl is utilized in the synthesis of O-glycosylated tuftsins containing D-glucopyranosyl or D-galactopyranosyl units (Filira et al., 2009).

  • Solid phase synthesis of N-linked glycopeptides : It serves as a building block in the solid phase synthesis of these glycopeptides (Meldal & Book, 1990).

  • Peptide synthesis and purification : Its derivatives, like Fmoc-Val-(2-hydroxy-4-methoxybenzyl)Gly-OBzl dipeptide, are used in solid phase peptide synthesis and purification, facilitating analysis by mass spectrometry (Wahlström et al., 2008).

  • Synthesis of Asp-Gly units-containing glycopeptides : The Fmoc/Bzl strategy, involving this compound, is effective in synthesizing these glycopeptides, avoiding cyclization reactions (Mang et al., 1995).

  • Synthesis of tert-butyl esters of amino acids : Fmoc-Asp(OBu-t) and Fmoc-Glu(OBu-t) synthesis, related to this compound, provides a method for preparing tert-butyl esters of aspartic and glutamic acids (Lajoie et al., 1990).

  • Synthesis of O-thiophosphotyrosine-containing peptides : Derivatives of this compound, like Fmoc-Tyr[PS(OBzl)2]-OH, are used in the synthesis of these specific peptides (Kitas et al., 2009).

  • Synthesis of cyclic peptides : this compound cyclic peptides containing a sugar amino acid have shown binding to purines (Billing & Nilsson, 2005).

  • Pre-column derivatization for amino acid analysis : Methods using FMOC derivatization, like those involving this compound, are employed for analyzing amino acids in biological research (Fürst et al., 1990).

  • Environmental sample analysis : The compound has been used in methods for the rapid determination of certain compounds in environmental water samples (Sancho et al., 1994).

Mechanism of Action

Target of Action

Fmoc-Glu(Obzl)-Cl, also known as N-α-Fmoc-L-glutamic acid α-benzyl ester , is primarily used in peptide synthesis . Its primary targets are the amino acids in a peptide chain that are undergoing synthesis .

Mode of Action

This compound is a building block for the introduction of aspartic acid bearing TFA-labile benzyl ester protection . The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA . This allows for the selective addition of amino acids in peptide synthesis .

Biochemical Pathways

The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . In this process, the compound is added to a growing peptide chain in a stepwise manner. The Fmoc group provides temporary protection to the amino group, preventing unwanted side reactions during the synthesis .

Result of Action

The use of this compound in peptide synthesis results in the successful addition of the glutamic acid residue to the growing peptide chain . This is a crucial step in the synthesis of complex peptides, which have a wide range of applications in biological research and drug development.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other reagents, and the specific conditions of the peptide synthesis process . For instance, it is recommended to store the compound below +30°C .

Safety and Hazards

“Fmoc-Glu(Obzl)-Cl” should be stored below +30°C . It is classified as a combustible solid . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

“Fmoc-Glu(Obzl)-Cl” is primarily used in research and development . It is not intended for medicinal, household or other use . Its future directions are likely to continue in the field of peptide synthesis.

properties

IUPAC Name

benzyl (4S)-5-chloro-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClNO5/c28-26(31)24(14-15-25(30)33-16-18-8-2-1-3-9-18)29-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,32)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNFCSPOTIXYAL-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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